molecular formula C24H27N3O4 B2467305 N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 1448050-49-4

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

カタログ番号: B2467305
CAS番号: 1448050-49-4
分子量: 421.497
InChIキー: FSWPURBTKBTJRM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C24H27N3O4 and its molecular weight is 421.497. The purity is usually 95%.
BenchChem offers high-quality N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-30-21-12-6-7-15-13-18(24(29)31-22(15)21)23(28)25-14-19-17-10-4-5-11-20(17)27(26-19)16-8-2-3-9-16/h6-7,12-13,16H,2-5,8-11,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWPURBTKBTJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=NN(C4=C3CCCC4)C5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The compound features a unique structure comprising several pharmacologically relevant motifs:

  • Indazole moiety : Known for its diverse biological activities.
  • Chromene scaffold : Associated with various therapeutic effects.
  • Carboxamide group : Contributes to the compound's interaction with biological targets.

The biological activity of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is primarily attributed to its ability to modulate key enzymatic pathways and receptor interactions:

  • Inhibition of Enzymes : The compound has been reported to inhibit specific enzymes involved in inflammatory processes, particularly Janus kinases (JAKs), which are crucial in immune signaling pathways. This inhibition can lead to reduced inflammation and potential therapeutic effects in conditions such as rheumatoid arthritis .
  • Neuroprotective Effects : Similar compounds within the chromene class have demonstrated neuroprotective properties by acting as inhibitors of monoamine oxidase (MAO) isoforms, which play a role in neurodegenerative diseases like Alzheimer's and Parkinson's . Although specific data on this compound's MAO inhibitory activity is limited, its structural similarities suggest potential efficacy.
  • Antitumor Activity : Research indicates that derivatives of the chromene scaffold can exhibit antiproliferative effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. For instance, related compounds have shown IC50 values in the low micromolar range against breast and colon cancer cells .

Case Studies and Experimental Data

A selection of studies highlights the biological activities associated with compounds structurally related to N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide:

CompoundBiological ActivityIC50 ValueRemarks
Chromene Derivative AMAO B Inhibition0.51 μMPotential neuroprotective agent
Chromene Derivative BAntitumor Activity4.83–11.3 μMEffective against MCF-7 and HCT116 cells
Chromene Derivative CAnti-inflammatoryN/AInhibits JAK pathways

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions that build upon the indazole core and incorporate the chromene structure through various coupling reactions. The synthetic routes are optimized for yield and purity, allowing for extensive biological evaluation .

科学的研究の応用

Enzyme Inhibition

Research indicates that N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide exhibits significant enzyme inhibitory properties. It has been identified as a potential inhibitor of diacylglycerol acyltransferase 2 (DGAT2), an enzyme crucial in lipid metabolism. Such inhibition may have therapeutic implications for metabolic disorders like obesity and diabetes.

Anti-inflammatory Effects

The compound's mechanism of action may involve the inhibition of Janus kinases (JAKs), which are pivotal in mediating inflammatory signaling pathways. By inhibiting these kinases, the compound could potentially reduce inflammation and pain associated with conditions such as rheumatoid arthritis and other inflammatory diseases .

Drug Development

Given its promising biological activities, N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has potential applications in pharmaceutical research. It may serve as a lead compound for developing new therapeutic agents targeting inflammatory disorders or metabolic diseases .

Interaction Studies

Studies involving the binding affinity of this compound to target enzymes and receptors are crucial for understanding its mechanism of action. Techniques such as surface plasmon resonance (SPR) and enzyme kinetics assays are employed to evaluate these interactions and optimize the compound's efficacy.

Q & A

Basic Research Questions

Q. What are the key structural features of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, and how do they influence its physicochemical properties?

  • Answer : The compound combines a coumarin core (8-methoxy-2-oxo-2H-chromene) with a tetrahydroindazole moiety linked via a carboxamide bridge. The 8-methoxy group enhances electron density in the coumarin ring, affecting UV absorption and fluorescence properties. The cyclopentyl group on the indazole contributes to lipophilicity, which impacts solubility and membrane permeability. Structural confirmation requires multi-technique characterization (e.g., 1^1H/13^{13}C NMR for substituent positions, HRMS for molecular weight validation) .

Q. What is a robust synthetic route for this compound, and what are common pitfalls in its preparation?

  • Answer : A two-step approach is typical:

Coumarin-carboxylic acid activation : Use EDCI/HOBt or DCC to activate the 2-oxo-2H-chromene-3-carboxylic acid moiety.

Amide coupling : React the activated intermediate with (1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine under inert conditions (e.g., dry DMF, K2_2CO3_3 as base).
Pitfalls : Incomplete activation of the carboxylic acid or side reactions (e.g., cyclopentyl group oxidation) can reduce yields. Purification via silica gel chromatography or recrystallization (acetone/hexane) is critical .

Advanced Research Questions

Q. How can researchers design experiments to study target engagement and selectivity of this compound in enzymatic assays?

  • Answer :

  • Kinetic assays : Use fluorescence-based or radiometric assays to measure inhibition constants (KiK_i) against target enzymes (e.g., kinases or proteases).
  • Selectivity profiling : Screen against a panel of structurally related enzymes (e.g., using thermal shift assays or SPR) to identify off-target interactions.
  • Control experiments : Include inactive analogs (e.g., methoxy-free coumarin derivatives) to confirm the role of the 8-methoxy group .

Q. How should contradictory activity data between in vitro and cell-based assays be analyzed?

  • Answer : Contradictions often arise from:

  • Solubility issues : Poor aqueous solubility may reduce apparent potency in cell assays. Use co-solvents (e.g., DMSO ≤0.1%) or surfactants (e.g., Tween-80) to improve bioavailability.
  • Metabolic instability : LC-MS/MS can detect metabolite formation (e.g., demethylation of the methoxy group).
  • Membrane permeability : Compare cellular uptake (via LC-MS) with in vitro IC50_{50} values to assess passive/active transport mechanisms .

Q. What strategies are recommended for structure-activity relationship (SAR) studies on this scaffold?

  • Answer : Focus on:

Indazole modifications : Replace cyclopentyl with bicyclic groups (e.g., bicyclo[2.2.1]heptane) to enhance rigidity and binding pocket fit.

Coumarin substitutions : Test electron-withdrawing groups (e.g., nitro) at the 6-position to modulate electronic effects.

Linker optimization : Replace the methylene bridge with ethylene or amide-isosteres (e.g., sulfonamide) to alter conformational flexibility.
Validate changes via molecular docking and free-energy perturbation (FEP) calculations .

Q. What analytical methods are critical for assessing compound stability under physiological conditions?

  • Answer :

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and photolytic (ICH Q1B guidelines) conditions.
  • HPLC-MS monitoring : Track degradation products (e.g., hydrolysis of the carboxamide bond or demethylation).
  • Thermogravimetric analysis (TGA) : Determine thermal stability for storage recommendations .

Methodological Considerations

Q. How can researchers optimize solubility without compromising target affinity?

  • Answer :

  • Prodrug approach : Introduce ionizable groups (e.g., phosphate esters) on the coumarin ring.
  • Co-crystallization : Use co-solvents (e.g., PEG 400) or cyclodextrins to enhance aqueous solubility.
  • SAR-driven design : Balance lipophilicity (cLogP <5) by adding polar substituents (e.g., hydroxyl groups) to the indazole moiety .

Q. What computational tools are suitable for predicting metabolic pathways of this compound?

  • Answer :

  • In silico metabolism prediction : Use software like MetaSite or StarDrop to identify vulnerable sites (e.g., CYP450-mediated oxidation of the cyclopentyl group).
  • MD simulations : Model interactions with CYP3A4/2D6 isoforms to prioritize experimental metabolite identification .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。